N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide
Description
N’-(4-hydroxybenzylidene)-2-phenoxypropanohydrazide is a hydrazone derivative known for its diverse biological activities This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(21-15-5-3-2-4-6-15)16(20)18-17-11-13-7-9-14(19)10-8-13/h2-12,19H,1H3,(H,18,20)/b17-11+ |
InChI Key |
HTSFWLZHGCFJMX-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)O)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxybenzylidene)-2-phenoxypropanohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-phenoxypropanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(4-hydroxybenzylidene)-2-phenoxypropanohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxybenzylidene)-2-phenoxypropanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy and hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other hydrazone derivatives.
Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Investigated for its potential as an anticancer agent and for its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-hydroxybenzylidene)-2-phenoxypropanohydrazide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its phenoxy and hydroxy groups contribute to its ability to scavenge free radicals and exhibit antioxidant activity.
Comparison with Similar Compounds
N’-(4-hydroxybenzylidene)-2-phenoxypropanohydrazide can be compared with other hydrazone derivatives, such as:
N’-(4-hydroxybenzylidene)-4-tert-butylbenzohydrazide: Known for its urease inhibitory activity.
N’-(4-hydroxybenzylidene)-2-hydroxymethylbenzohydrazide: Exhibits antimicrobial properties.
N’-(4-hydroxybenzylidene)-3-ethoxy-4-hydroxybenzylidene hydrazide: Demonstrates significant antibacterial activity.
Biological Activity
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a hydrazide functional group linked to a phenoxy and cyclohexadienone moiety, which is significant for its reactivity and biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3 |
| SMILES | CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O |
| InChI | InChI=1S/C16H16N2O3/c1-12... |
| InChIKey | IEQKNVGXAINAKT-LICLKQGHSA-N |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Its structure suggests that it could induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Receptor Modulation : The hydrazide group may interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyclohexadienones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
Antimicrobial Properties
This compound may possess antimicrobial activity against bacteria and fungi. Studies on related compounds suggest that the phenoxy group enhances the compound's ability to penetrate microbial membranes.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Anticancer Effects :
-
Antimicrobial Testing :
- A comparative study assessed the antimicrobial efficacy of various hydrazones against common pathogens. Results indicated that compounds with similar structural features displayed notable antibacterial activity .
- Pharmacokinetic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
